![molecular formula C12H16N2O3 B196003 Desmethyl Lacosamide CAS No. 175481-38-6](/img/structure/B196003.png)
Desmethyl Lacosamide
Overview
Description
Desmethyl Lacosamide, also known as O-Desmethyl Lacosamide, is a potential impurity found in commercial preparations of lacosamide . It is a N-acyl-amino acid .
Molecular Structure Analysis
The molecular formula of Desmethyl Lacosamide is C12H16N2O3 . The InChI representation of its structure is InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 .Scientific Research Applications
Pharmacokinetic Analysis
Desmethyl Lacosamide is used in pharmacokinetic studies to understand its metabolism and elimination. It is known to be metabolized by CYP2C19, CYP2C9, and CYP3A4 into pharmacologically inactive O-desmethyl-lacosamide and primarily undergoes renal elimination .
Drug-Drug Interaction Studies
It is also utilized in drug-drug interaction (DDI) studies. For instance, a UPLC-MS/MS method was developed for the simultaneous quantitative determination of lacosamide and O-Desmethyl-lacosamide (ODL), and DDIs between lacosamide and nisoldipine in vivo and in vitro .
Therapeutic Drug Monitoring
In clinical settings, Desmethyl Lacosamide is monitored for therapeutic drug levels, especially in pediatric patients with epilepsy to ensure efficacy and safety .
Mechanism of Action
Target of Action
Desmethyl Lacosamide primarily targets voltage-gated sodium channels in neurons. These channels play a crucial role in the initiation and propagation of action potentials, which are essential for neuronal communication .
Mode of Action
Desmethyl Lacosamide enhances the slow inactivation of voltage-gated sodium channels. Unlike traditional sodium channel blockers that affect fast inactivation, Desmethyl Lacosamide selectively stabilizes the slow inactivation state. This reduces the availability of sodium channels for repetitive firing, thereby stabilizing hyperexcitable neuronal membranes and inhibiting excessive neuronal firing .
Biochemical Pathways
By modulating sodium channel activity, Desmethyl Lacosamide affects several downstream pathways involved in neuronal excitability. This includes the reduction of excitatory neurotransmitter release and the stabilization of neuronal networks. These changes help in controlling seizures and other hyperexcitable neuronal conditions .
Pharmacokinetics
Desmethyl Lacosamide exhibits favorable pharmacokinetic properties. It is rapidly absorbed with high oral bioavailability. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for consistent plasma levels with regular dosing, ensuring effective management of conditions like epilepsy .
Result of Action
At the molecular level, Desmethyl Lacosamide’s action results in the stabilization of neuronal membranes and a reduction in the frequency of action potentials. This leads to decreased neuronal excitability and a lower likelihood of seizure occurrence. At the cellular level, this translates to improved control over hyperexcitable states, contributing to its efficacy in treating epilepsy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of Desmethyl Lacosamide. For instance, variations in pH can affect the ionization state of the compound, altering its interaction with sodium channels. Additionally, co-administration with other drugs that affect sodium channel activity can modulate its effectiveness.
Desmethyl Lacosamide represents a significant advancement in the treatment of epilepsy and other hyperexcitable neuronal conditions due to its unique mechanism of action and favorable pharmacokinetic profile.
: DrugBank : Clinical Pharmacokinetics : Medicine.com : DailyMed : DailyMed : Clinical Pharmacokinetics
properties
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-hydroxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSCJLQKGLSKU-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248336 | |
Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Lacosamide | |
CAS RN |
175481-38-6 | |
Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175481-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethyl lacosamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-N-benzyl-2-acetamido-3-hydroxypropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYL LACOSAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNH5357R26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ODL relate to Lacosamide in terms of metabolism and activity?
A: ODL is the major metabolite of Lacosamide, formed through CYP2C19-mediated metabolism. [] Unlike Lacosamide, ODL is considered pharmacologically inactive. [] This means it does not exert the same antiepileptic effects.
Q2: Can you describe a validated method for measuring ODL concentrations?
A: Several methods have been developed to quantify ODL in biological samples. One validated method utilizes Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This technique offers high sensitivity and accuracy for measuring ODL levels, even at low concentrations.
Q3: Are there any known drug interactions involving ODL?
A: While Lacosamide is known to have a low potential for drug-drug interactions, research on ODL's interaction profile is ongoing. [] One study investigated the potential interaction between ODL and Nisoldipine but did not find a significant effect on ODL pharmacokinetics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.